![molecular formula C9H15N3O3S B2456584 N-(2-Methoxyethyl)-2-[5-(Hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]acetamid CAS No. 941869-08-5](/img/structure/B2456584.png)
N-(2-Methoxyethyl)-2-[5-(Hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide, also known as MTA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTA has been found to possess a variety of biochemical and physiological effects that make it a promising candidate for use in various research applications.
Wirkmechanismus
2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide exerts its effects through the inhibition of S-adenosylmethionine (SAM) decarboxylase, an enzyme that is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development and progression of cancer. By inhibiting SAM decarboxylase, 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide reduces the levels of polyamines in cells, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects
2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide has been found to possess a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide has been shown to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory diseases. 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide has also been found to have antioxidant properties, which may make it useful in the prevention of oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide in lab experiments is its specificity for SAM decarboxylase, which makes it a useful tool for studying the role of polyamines in various biological processes. However, 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide has some limitations, including its relatively low solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are several potential future directions for research on 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide. One area of interest is the development of more potent and stable analogs of 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide that could be used in clinical applications. Another area of interest is the investigation of the effects of 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide on other biological pathways and processes, such as epigenetic regulation and cell signaling. Finally, the potential use of 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide in combination with other anti-cancer agents is an area of ongoing research.
Synthesemethoden
2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide can be synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis of 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide involves the use of 2-mercaptobenzimidazole, which is reacted with formaldehyde and subsequently with ethylenediamine to produce the intermediate compound 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)ethylamine. This intermediate is then reacted with N-(2-methoxyethyl)acetamide to produce the final product, 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate haben antivirale Eigenschaften gezeigt. Beispielsweise:
- Verbindungen 2-5: 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid-Derivate zeigten potente antivirale Wirkungen gegen das Coxsackie-B4-Virus mit IC50-Werten im Bereich von 0,4 bis 2,1 μg/mL .
Antimalaria-Potenzial
Indolderivate haben sich als vielversprechend für die antimalaria-Therapie erwiesen. Die Untersuchung der Wirksamkeit dieser Verbindung gegen Plasmodium-Arten könnte zur Entwicklung von Malariamedikamenten beitragen.
Zusammenfassend lässt sich sagen, dass es zwar nur wenige spezifische Daten zu „N-(2-Methoxyethyl)-2-[5-(Hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]acetamid“ gibt, aber sein Indol-Gerüst deutet auf ein breites Spektrum an biologischen Aktivitäten hin. Weitere Forschung ist erforderlich, um sein volles therapeutisches Potenzial freizusetzen . Wenn Sie detailliertere Informationen benötigen oder weitere Fragen haben, zögern Sie bitte nicht, uns zu fragen! 😊
Eigenschaften
IUPAC Name |
2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-15-3-2-10-8(14)5-12-7(6-13)4-11-9(12)16/h4,13H,2-3,5-6H2,1H3,(H,10,14)(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXRQVDHTZMTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CNC1=S)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide](/img/structure/B2456505.png)
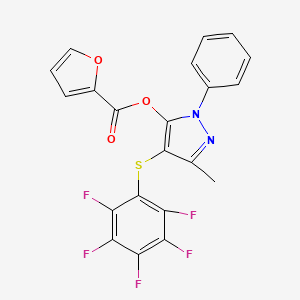
![N-cyclopentyl-2-(3-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456508.png)
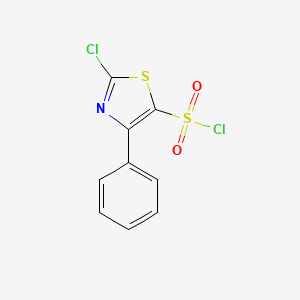
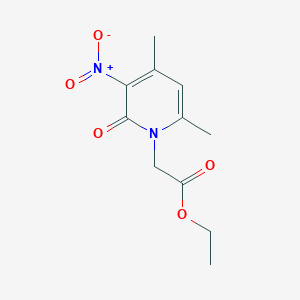


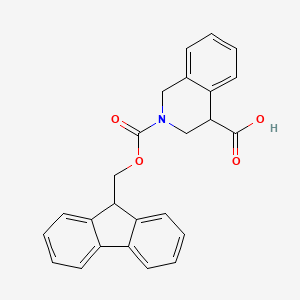
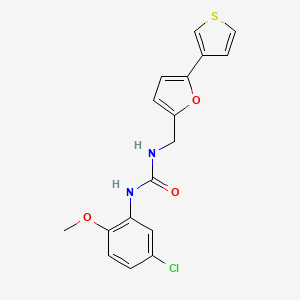
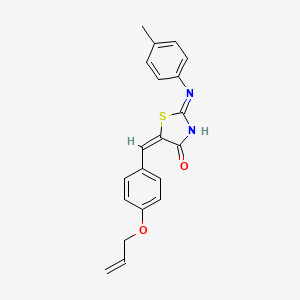
![4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine](/img/structure/B2456522.png)